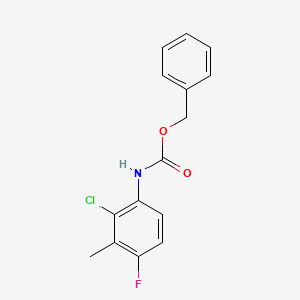

N-Cbz-2-chloro-4-fluoro-3-methylaniline

Description

N-Cbz-2-chloro-4-fluoro-3-methylaniline (CAS: 1951439-85-2) is a protected aniline derivative featuring a chloro group at position 2, a fluoro group at position 4, a methyl group at position 3, and an N-carbobenzyloxy (Cbz) protecting group on the amine. The Cbz group is widely employed in organic synthesis to shield reactive amines during multi-step reactions, particularly in pharmaceutical intermediates or peptide chemistry. Its purity (95%) and commercial availability are noted in specialty chemical catalogs .

Properties

IUPAC Name |

benzyl N-(2-chloro-4-fluoro-3-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO2/c1-10-12(17)7-8-13(14(10)16)18-15(19)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTLYTZVUVLJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)NC(=O)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-2-chloro-4-fluoro-3-methylaniline typically involves the reaction of 2-chloro-4-fluoro-3-methylaniline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-Cbz-2-chloro-4-fluoro-3-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation Reactions: Potassium permanganate in aqueous or organic solvents.

Major Products Formed:

Substitution Reactions: Products with different substituents on the aromatic ring.

Reduction Reactions: Amines.

Oxidation Reactions: Carboxylic acids.

Scientific Research Applications

Chemistry

N-Cbz-2-chloro-4-fluoro-3-methylaniline serves as an intermediate in the synthesis of various organic compounds. Its structural characteristics allow it to participate in multiple chemical reactions, facilitating the development of more complex molecules used in research and industry.

Biology

This compound is utilized in the study of enzyme inhibitors and receptor ligands . The presence of halogen atoms enhances its reactivity, making it suitable for designing molecules that can selectively interact with biological targets.

Medicine

This compound is investigated for potential use in developing pharmaceuticals. It has shown promise in synthesizing drug candidates aimed at treating various conditions, including cancer and infectious diseases .

Case Studies and Research Findings

Recent studies highlight several applications and findings related to this compound:

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory effects on enzymes involved in metabolic pathways, making them candidates for therapeutic development against diseases where these enzymes are overactive .

Receptor Interaction

A study demonstrated that derivatives can selectively bind to specific receptors, enhancing their pharmacological profiles while minimizing off-target effects. This specificity is crucial for developing drugs with fewer side effects .

Synthesis of Bioactive Molecules

The compound has been successfully utilized as an intermediate in multi-component reactions leading to complex polycyclic structures with potential biological activity. These structures are often more effective as therapeutic agents due to their enhanced interaction with biological targets.

Potential Applications Table

| Application Area | Description |

|---|---|

| Enzyme Inhibition | Can serve as a precursor for designing inhibitors targeting specific enzymes. |

| Receptor Modulation | May modulate receptor activity, influencing signaling pathways. |

| Anticancer Agents | Potential use in developing compounds that inhibit tumor growth. |

| Antimicrobial Agents | Investigated for efficacy against bacterial and viral infections. |

Mechanism of Action

The mechanism of action of N-Cbz-2-chloro-4-fluoro-3-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares N-Cbz-2-chloro-4-fluoro-3-methylaniline with five analogs, emphasizing substituent effects, applications, and toxicity profiles:

Reactivity and Metabolic Behavior

- Electron-Withdrawing vs. Electron-Donating Groups: The fluoro and chloro groups in this compound are electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution. In contrast, 4-chloro-2-methylaniline lacks such deactivation, making its amine group more susceptible to metabolic oxidation into carcinogenic hydroxylamines . The Cbz group further stabilizes the amine, reducing direct toxicity compared to unprotected analogs.

- Chloro groups, however, are more common in agrochemicals due to cost-effectiveness .

- Nitro vs. Cbz Protection : 2-Fluoro-3-methyl-6-nitroaniline’s nitro group strongly deactivates the ring, limiting its use in amine-mediated reactions. The Cbz group offers reversible protection, enabling selective deprotection in multi-step syntheses .

Biological Activity

N-Cbz-2-chloro-4-fluoro-3-methylaniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C₁₁H₁₃ClF N

- Molecular Weight : 223.68 g/mol

- IUPAC Name : N-(benzyloxycarbonyl)-2-chloro-4-fluoro-3-methylaniline

The presence of halogen substituents (chlorine and fluorine) on the aromatic ring is significant as these groups often influence the compound's biological properties.

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to this compound as antiviral agents. For instance, structure-activity relationship (SAR) studies indicate that modifications at the 2-position of aromatic amines can enhance antiviral efficacy against viruses such as hepatitis B virus (HBV) by disrupting nucleocapsid assembly .

Anticancer Properties

The anticancer potential of halogenated anilines has been documented, with compounds exhibiting significant cytotoxicity against various cancer cell lines. For example, derivatives with similar structural motifs have shown IC₅₀ values in the low micromolar range against HeLa and MCF-7 cells, indicating promising anticancer activity .

Study 1: Antiviral Efficacy

In a study investigating the antiviral properties of substituted anilines, this compound was evaluated for its ability to inhibit HBV replication. The compound demonstrated an EC₅₀ value of approximately 0.51 μM with low cytotoxicity (CC₅₀ > 100 μM), suggesting it could serve as a lead compound for further development .

| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Activity |

|---|---|---|---|

| This compound | 0.51 | >100 | Antiviral |

Study 2: Anticancer Activity

A separate investigation into the anticancer effects of halogenated anilines found that this compound exhibited significant growth inhibition in MCF-7 breast cancer cells. The compound was noted for its ability to induce apoptosis, as evidenced by increased caspase activity in treated cells.

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 | 0.07 | Apoptosis induction via caspase activation |

| HeLa | 0.10 | Cell cycle arrest in G2/M phase |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of both chlorine and fluorine atoms has been shown to enhance lipophilicity and potentially improve cellular uptake, which is critical for pharmacological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.